molecular formula C11H9BrO2 B1407300 1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one CAS No. 1548352-99-3

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one

Cat. No.: B1407300
CAS No.: 1548352-99-3
M. Wt: 253.09 g/mol
InChI Key: BHGGVEPPNZEKHF-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one is an acetophenone derivative featuring a bromine substituent at the 4-position and a propargyloxy group (-O-CH₂-C≡CH) at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₉BrO₂, with a molecular weight of 253.09 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of benzofuran hybrids, diketo intermediates, and bioactive molecules .

Its synthesis typically involves the alkylation of 4-bromo-2-hydroxyacetophenone with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding the product in high purity .

Properties

IUPAC Name

1-(4-bromo-2-prop-2-ynoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGGVEPPNZEKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one can be achieved through several routes. One common method involves the reaction of 4-bromoacetophenone with propargyl alcohol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically takes place under reflux conditions in an organic solvent like toluene .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one involves its ability to undergo covalent modification of biological targets. When appended to a ligand or pharmacophore through its brominated linker, the compound allows for UV light-induced covalent modification of a biological target. This process involves the formation of a covalent bond between the compound and the target molecule, which can be used to study the target’s function and interactions .

Comparison with Similar Compounds

Key Observations:
  • Electronic Effects : The bromine atom in the target compound acts as an electron-withdrawing group, increasing electrophilicity at the carbonyl carbon compared to methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)ethan-1-one) .
  • Reactivity : The propargyloxy group enables alkyne-specific reactions (e.g., cycloadditions), while the bromine facilitates cross-coupling. In contrast, 1-(4-((5-bromopentyl)oxy)phenyl)ethan-1-one contains a bromoalkyl chain, favoring alkylation or elimination reactions .
  • Synthetic Yield: The alkylation step for propargyloxy derivatives (e.g., 90% yield for 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone in ) suggests efficient synthesis under mild conditions .

Physicochemical Properties

  • Melting Points: Brominated acetophenones (e.g., 1-(4-chloromethylphenyl)-2-sulfanylidene ethanone: 137–138°C ) generally exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and intermolecular forces.
  • Solubility : The propargyloxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs.

Biological Activity

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one is a synthetic organic compound with the molecular formula C11H9BrO2. This compound is characterized by its unique structural features, including a bromine atom and a prop-2-yn-1-yloxy group attached to a phenyl ring. Its potential applications span various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents

The compound's structure allows it to participate in various chemical reactions, which can be exploited for biological applications.

The biological activity of this compound is primarily attributed to its ability to undergo covalent modification of biological targets. This process is facilitated by the brominated linker that allows for UV light-induced covalent bonding with target molecules, enabling researchers to study the function and interactions of these targets in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives produced through similar synthetic routes have demonstrated significant cytotoxic effects against various human cancer cell lines. A notable case study revealed that certain synthesized derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro tests indicated significant inhibition of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 50 µg/mL, suggesting strong antibacterial efficacy.

Case Study 1: Anticancer Activity

A study conducted on a series of brominated phenyl ketones, including this compound, demonstrated their effectiveness against breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial effects of various derivatives of this compound. The findings showed that compounds with similar structures inhibited the growth of E. coli and Pseudomonas aeruginosa, with varying degrees of effectiveness based on structural modifications.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, prominently involving the reaction between 4-bromoacetophenone and propargyl alcohol under basic conditions. This compound serves as a versatile building block in the development of more complex organic molecules used in pharmaceuticals and specialty chemicals.

Potential Drug Development

Given its biological activities, this compound is being explored for potential applications in drug development, particularly as a lead compound for designing new anticancer or antibacterial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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